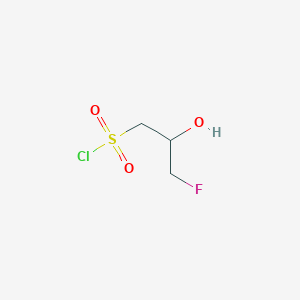

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride: is an organofluorine compound with the molecular formula C3H6ClFO3S and a molecular weight of 176.59 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonyl chloride group attached to a propane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride typically involves the reaction of 3-Fluoro-2-hydroxypropane with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

3-Fluoro-2-hydroxypropane+Thionyl chloride→3-Fluoro-2-hydroxypropane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide

The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, tetrahydrofuran

Conditions: Room temperature to moderate heating, depending on the reactivity of the nucleophile.

Major Products:

Sulfonamide Derivatives: Formed by reaction with amines

Sulfonate Ester Derivatives: Formed by reaction with alcohols

Sulfonothioate Derivatives: Formed by reaction with thiols.

科学的研究の応用

Chemistry: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl chloride functionality into molecules. It is also used in the preparation of various fluorinated compounds.

Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides by introducing sulfonyl chloride groups, which can then be further derivatized. It is also used in the synthesis of potential pharmaceutical agents.

作用機序

The mechanism of action of 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

類似化合物との比較

3-Fluoropropane-1-sulfonyl chloride: Lacks the hydroxyl group, making it less reactive in certain nucleophilic substitution reactions.

2-Hydroxypropane-1-sulfonyl chloride: Lacks the fluorine atom, which affects its reactivity and the properties of the resulting derivatives.

Uniqueness: 3-Fluoro-2-hydroxypropane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct reactivity and properties. The fluorine atom increases the electrophilicity of the sulfonyl chloride group, while the hydroxyl group provides additional sites for derivatization.

生物活性

3-Fluoro-2-hydroxypropane-1-sulfonyl chloride (CAS No. 2225136-07-0) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations. The presence of a fluorine atom enhances its electrophilic properties, making it suitable for further derivatization and potential bioactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonyl chlorides can act as inhibitors for various enzymes by forming covalent bonds with nucleophilic residues in the active site, thereby blocking substrate access.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to neurotransmission or inflammation.

- Prodrug Potential : There is evidence suggesting that sulfonyl chlorides can serve as prodrugs, releasing active pharmacological agents upon metabolic conversion.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the table below:

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits carbonic anhydrase | |

| Antimicrobial | Exhibits antibacterial properties | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on carbonic anhydrase, this compound demonstrated significant inhibition with an IC50 value indicating potent activity. This suggests potential applications in treating conditions where carbonic anhydrase plays a critical role, such as glaucoma and certain metabolic disorders.

Case Study 2: Antimicrobial Activity

Research published in Molecules highlighted the antimicrobial properties of sulfonyl chlorides, including this compound. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antibiotics.

Case Study 3: Anticancer Properties

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This finding positions the compound as a candidate for further investigation in cancer therapy.

特性

IUPAC Name |

3-fluoro-2-hydroxypropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO3S/c4-9(7,8)2-3(6)1-5/h3,6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOYVIPXHPLDIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)Cl)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。